molecular formula C13H9ClOS B6259552 5-chloro-2-(phenylsulfanyl)benzaldehyde CAS No. 262290-71-1

5-chloro-2-(phenylsulfanyl)benzaldehyde

Cat. No.: B6259552
CAS No.: 262290-71-1
M. Wt: 248.7
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Description

5-Chloro-2-(phenylsulfanyl)benzaldehyde is a halogenated benzaldehyde derivative featuring a phenylsulfanyl (-SPh) substituent at the 2-position and a chlorine atom at the 5-position. For instance, azomethine ligands derived from 5-chloro-2-(N-tosylamino)benzaldehyde (a related sulfonamide-substituted compound) form zinc complexes with notable photoluminescent (PL) properties (quantum yields: 11.34–48.3% in solid state) and biological activity, including protistocidal effects twice as potent as the reference drug toltrazuril . The phenylsulfanyl group likely enhances electron-withdrawing effects and influences coordination chemistry, making it valuable in materials science and medicinal chemistry.

Properties

CAS No.

262290-71-1

Molecular Formula

C13H9ClOS

Molecular Weight

248.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(phenylsulfanyl)benzaldehyde typically involves the reaction of 5-chloro-2-iodobenzaldehyde with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(phenylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-chloro-2-(phenylsulfanyl)benzoic acid.

    Reduction: 5-chloro-2-(phenylsulfanyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-(phenylsulfanyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-(phenylsulfanyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The phenylsulfanyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications Reference Yield/Biological Activity
5-Chloro-2-(phenylsulfanyl)benzaldehyde -SPh ~232.7 (calculated) High PL quantum yields (11–48%); antiprotozoal Protistocidal activity: 2× toltrazuril
5-Chloro-2-(ethylsulfanyl)benzaldehyde -SEt 186.7 Intermediate for methanol derivatives Reduction efficiency: >90%
5-Chloro-2-(phenylethynyl)benzaldehyde -C≡CPh 240.7 Rigid conjugation for luminescence Synthesis yield: 94%
5-Chloro-2-(trifluoromethyl)benzaldehyde -CF₃ 208.6 High thermal stability; electrophilic aldehyde Pharmaceutical intermediates
5-Chloro-2-(pentyloxy)benzaldehyde -O-C₅H₁₁ 226.7 Lipophilic drug precursor Synthesis yield: 89%

Key Findings and Implications

  • Electronic Effects : Sulfur-based substituents (-SPh, -SEt) enhance coordination chemistry and biological activity, whereas electron-withdrawing groups (-CF₃) improve thermal stability.
  • Biological Activity : The phenylsulfanyl-zinc complex exhibits superior antiprotozoal effects, likely due to sulfur’s role in metal binding and membrane interaction .
  • Synthetic Efficiency : Phenylethynyl and pentyloxy derivatives achieve higher yields (>90%), suggesting optimized routes for scale-up compared to -SPh analogs.

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